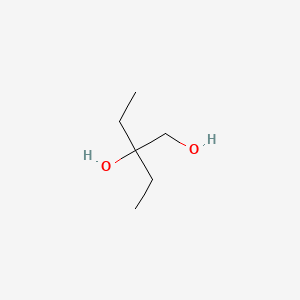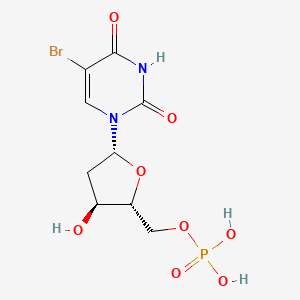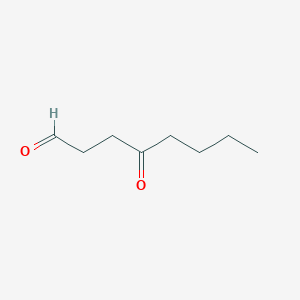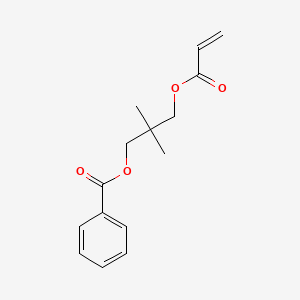![molecular formula C12H13ClO4 B3055811 Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester CAS No. 670748-74-0](/img/structure/B3055811.png)
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester
概要
説明
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester is a chemical compound with the molecular formula C11H11ClO4. It is an ester derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and one of the methylene hydrogens is substituted by a 3-chlorophenylmethyl group. This compound is known for its applications in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Esterification: Propanedioic acid reacts with methanol in the presence of sulfuric acid to form dimethyl propanedioate.
Substitution: The dimethyl propanedioate undergoes a substitution reaction with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The esterification and substitution reactions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The 3-chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Propanedioic acid and 3-chlorobenzyl alcohol.
Reduction: Dimethyl propanediol and 3-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Material Science: It is used in the preparation of polymers and other advanced materials.
Agriculture: The compound is investigated for its potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action of propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can then participate in further reactions. The 3-chlorophenylmethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.
類似化合物との比較
Similar Compounds
Dimethyl malonate: An ester of malonic acid with similar reactivity.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Methyl malonate: A monoester of malonic acid.
Uniqueness
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester is unique due to the presence of the 3-chlorophenylmethyl group, which imparts distinct chemical properties and reactivity compared to other esters of propanedioic acid. This substitution allows for specific applications in organic synthesis and the preparation of specialized compounds.
特性
IUPAC Name |
dimethyl 2-[(3-chlorophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-16-11(14)10(12(15)17-2)7-8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQYEEPUSJRFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470841 | |
| Record name | Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670748-74-0 | |
| Record name | Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline](/img/structure/B3055749.png)

